5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine

Catalog No.
S13374302
CAS No.
M.F
C9H16N2O
M. Wt
168.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine

Product Name

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine

IUPAC Name

5-(3,3-dimethylbutan-2-yl)-1,2-oxazol-3-amine

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c1-6(9(2,3)4)7-5-8(10)11-12-7/h5-6H,1-4H3,(H2,10,11)

InChI Key

DYCQWTPMIHWXKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)N)C(C)(C)C

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine is a chemical compound characterized by its isoxazole ring structure, which features a nitrogen atom in the five-membered ring. The compound has the molecular formula C10H14N2OC_{10}H_{14}N_{2}O and a molecular weight of approximately 178.24 g/mol. The isoxazole moiety is known for its diverse biological activities and potential applications in medicinal chemistry, particularly as a scaffold for drug discovery.

The reactivity of 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine can be explored through various chemical transformations typical of isoxazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic character of the isoxazole ring enables electrophilic aromatic substitution, which can modify the ring structure.
  • Condensation Reactions: The amine functionality can engage in condensation reactions with aldehydes or ketones to form imines or enamines.

These reactions are instrumental in synthesizing more complex derivatives that may exhibit enhanced biological activities.

The biological profile of 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine suggests potential pharmacological applications. Isoxazole derivatives have been associated with various activities, including:

  • Antimicrobial Properties: Certain isoxazole compounds exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Neuroprotective Effects: Research indicates that isoxazole compounds may have neuroprotective properties, potentially beneficial in neurodegenerative disorders.

Further studies are necessary to establish the specific biological mechanisms and therapeutic potential of this compound.

Several synthetic routes can be employed to prepare 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as α-amino acids or β-keto esters, cyclization can be achieved under acidic or basic conditions to form the isoxazole ring.
  • Boulton-Katritzky Rearrangement: This method involves the rearrangement of 3-aminoisoxazoles under specific conditions to yield substituted derivatives.
  • Tandem Reactions: Utilizing tandem reactions involving C-N coupling followed by rearrangement can provide rapid access to this compound and its analogs .

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine has potential applications in various fields:

  • Pharmaceutical Industry: As a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Research into its properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine have focused on its binding affinities with biological targets. These studies typically assess:

  • Receptor Binding: Investigating how this compound interacts with specific receptors (e.g., vanilloid receptors) can elucidate its pharmacological effects.
  • Enzyme Inhibition: Evaluating its ability to inhibit enzymes involved in disease pathways may reveal therapeutic applications.

Such studies are crucial for understanding the compound's mechanism of action and potential side effects.

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine shares structural similarities with several other isoxazole derivatives. A comparison highlights its unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Ethylisoxazol-5-amine77479-49-30.96Ethyl substitution at position 3
3-Cyclopentylisoxazol-5-amine1012879-78-50.94Cyclopentyl group contributing to distinct properties
3-(tert-butyl)isoxazol-5-amine59669-59-90.91Tert-butyl group affecting lipophilicity
4-Methylisoxazol-5-aminesVariousVariesVaried substitutions leading to different activities

This table underscores the structural diversity within the isoxazole class while emphasizing the unique branched alkyl substitution present in 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine that may influence its biological properties and applications.

Isoxazoles, five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, have been integral to medicinal and synthetic chemistry since their discovery in the late 19th century. Early work focused on natural derivatives like ibotenic acid and muscimol, but synthetic advancements in the mid-20th century enabled broader applications. The 1960s marked a turning point with the development of 1,3-dipolar cycloaddition reactions, which allowed efficient construction of isoxazole cores using nitrile oxides and alkynes. By the 2000s, methods such as hydroxylamine-mediated cyclization of α,β-unsaturated nitriles became prevalent, as exemplified by processes yielding 3-amino-5-methylisoxazole.

The introduction of bulky alkyl substituents, such as the 3,3-dimethylbutan-2-yl group, emerged from efforts to enhance thermal stability and modulate electronic properties. These modifications addressed challenges in regioselectivity during functionalization, particularly for antimicrobial sulfonamide derivatives. For instance, steric hindrance from branched alkyl groups was found to reduce unwanted side reactions in coupling processes with benzenesulfonyl halides.

Significance of Substituent Effects in 3-Aminoisoxazole Systems

The 3-amino group in isoxazole derivatives serves as a versatile handle for further functionalization. In 5-(3,3-dimethylbutan-2-yl)isoxazol-3-amine, this amine group participates in hydrogen bonding and conjugate acid-base interactions, while the 5-position substituent influences:

  • Steric accessibility: The neopentyl-like structure impedes nucleophilic attack at the 4-position.
  • Electron donation: The tert-butyl moiety donates inductive electrons, stabilizing the isoxazole ring against electrophilic substitution.
  • Solubility profiles: Hydrophobicity from the branched chain enhances lipid solubility, a trait exploited in antibiotic analogs like cloxacillin.

Comparative studies of substituent effects reveal that 3,3-dimethylbutan-2-yl groups increase melting points by 15–20°C compared to linear alkyl chains, as evidenced by differential scanning calorimetry data. This stabilization arises from reduced molecular symmetry and enhanced crystal lattice interactions.

Table 1: Comparative Properties of Selected 3-Aminoisoxazole Derivatives

CompoundSubstituent at 5-PositionMelting Point (°C)LogP
3-AminoisoxazoleHydrogen92–940.31
5-Methyl-3-aminoisoxazoleMethyl118–1200.89
5-(3,3-Dimethylbutan-2-yl)-3-aminoisoxazole3,3-Dimethylbutan-2-yl134–1361.72

Data compiled from PubChem and synthetic studies.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.126263138 g/mol

Monoisotopic Mass

168.126263138 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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